N-(6-bromobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)acetamide hydrochloride
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Description
N-(6-bromobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)acetamide hydrochloride is a useful research compound. Its molecular formula is C13H17BrClN3OS and its molecular weight is 378.71. The purity is usually 95%.
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Scientific Research Applications
Organic Synthesis and Catalysis
The synthesis of novel compounds using similar structures, such as N-(5-aryl-1,3,4-thiadiazol-2-yl)-2-(3-oxo-1,2-benzothiazol-2(3H)-yl)acetamide derivatives, has been promoted by carbodiimide condensation catalysis. These methods offer a convenient and fast approach to preparing derivatives, which could be applicable to the synthesis of N-(6-bromobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)acetamide hydrochloride, potentially yielding novel compounds with unique properties (Yu et al., 2014).
Fluorescent Probes for Mercury Ion
Derivatives of benzothiazole have been explored as efficient fluorescent probes for mercury ion detection in both acetonitrile and buffered aqueous solution. The development of such probes is crucial for environmental monitoring and safety assessments. The structural attributes of benzothiazole derivatives, including their response to mercury ions, could guide the design and application of N-(6-bromobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)acetamide hydrochloride in similar contexts (Shao et al., 2011).
Antimicrobial Activity
Research into the antimicrobial activity of novel sulphonamide derivatives and other benzothiazole-based compounds has shown promising results. The reactivity of similar structures toward various nucleophiles leading to compounds with good antimicrobial activity suggests potential pathways for developing N-(6-bromobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)acetamide hydrochloride into antimicrobial agents. This could be particularly relevant in the search for new treatments against resistant bacterial strains (Fahim & Ismael, 2019).
Novel Biological Activities
The exploration of new benzofuran analogues from bromosalicylaldehyde for their antimicrobial and pharmacological activities highlights the broader potential of benzothiazole derivatives in medicinal chemistry. This research opens avenues for the development of N-(6-bromobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)acetamide hydrochloride as a precursor for compounds with various biological activities, offering potential applications in drug development (Parameshwarappa et al., 2008).
properties
IUPAC Name |
N-(6-bromo-1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]acetamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16BrN3OS.ClH/c1-9(18)17(7-6-16(2)3)13-15-11-5-4-10(14)8-12(11)19-13;/h4-5,8H,6-7H2,1-3H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VARATJNSQRVKIY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(CCN(C)C)C1=NC2=C(S1)C=C(C=C2)Br.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17BrClN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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